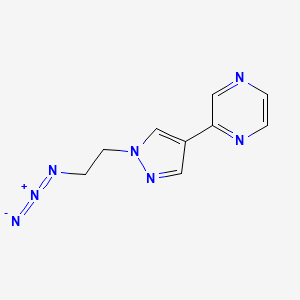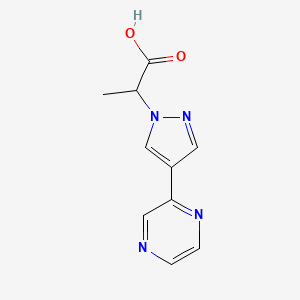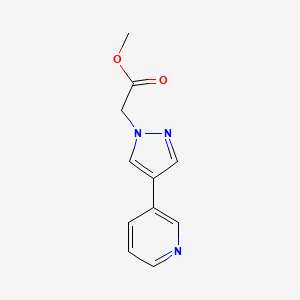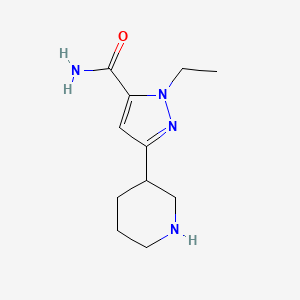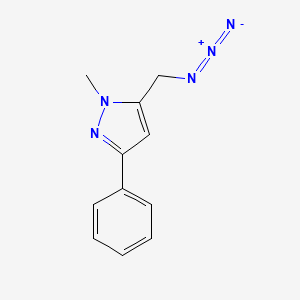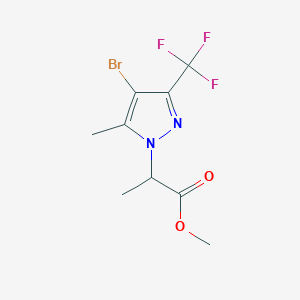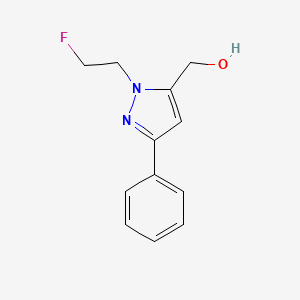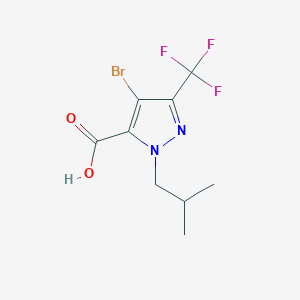
4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
“4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C8H10BrF3N2 . It has a molecular weight of 271.08 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10BrF3N2/c1-5(2)3-14-4-6(9)7(13-14)8(10,11)12/h4-5H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.08 . It is typically stored in a refrigerated environment . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Researchers have developed methodologies for the synthesis and biological evaluation of a library of pyrazole derivatives, showcasing the versatility of pyrazole scaffolds in medicinal chemistry. For instance, the design and synthesis of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole derivatives involve multiple steps, including reaction with alpha-bromoketones and utilization of scavenger resins for amide formation, illustrating the compound's utility in generating diverse chemical libraries for biological screening (Donohue et al., 2002).
- The site-selective functionalization of trifluoromethyl-substituted pyrazoles has been explored using modern organometallic methods. This approach demonstrates the regioflexibility of functionalizing simple heterocyclic starting materials into various isomers, significantly expanding the synthetic utility of pyrazole compounds (Schlosser et al., 2002).
Biological Applications
- Novel pyrazole carboxamide compounds have been synthesized with potential antifungal activities. These studies highlight the compound's role in developing antifungal agents, where specific pyrazole derivatives showed higher activity against phytopathogenic fungi compared to existing treatments, underscoring the chemical's significance in agricultural and pharmaceutical research (Du et al., 2015).
Material Science Applications
- The synthesis of ortho-halo-substituted aryl-2-aminobutyric acids using pyrazole intermediates showcases the compound's utility in material science. The regioselective halogenation and subsequent reactions demonstrate its application in synthesizing complex molecules with potential applications in new material development (Heim-Riether, 2008).
Propriétés
IUPAC Name |
4-bromo-2-(2-methylpropyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2O2/c1-4(2)3-15-6(8(16)17)5(10)7(14-15)9(11,12)13/h4H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOTHWRVLSXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



